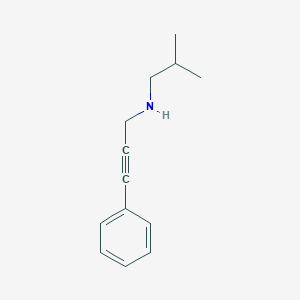

N-(2-methylpropyl)-3-phenylprop-2-yn-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methylpropyl)-3-phenylprop-2-yn-1-amine, or NMPPPA, is an organic compound and an amine. It is a colorless liquid with a pungent odor, and is soluble in water and alcohol. It is widely used in the laboratory for organic synthesis and in the development of pharmaceuticals. NMPPPA is an important intermediate in the synthesis of pharmaceuticals, and has been studied for its potential applications in drug development and lab experiments.

Applications De Recherche Scientifique

Degradation and Environmental Impact

- Advanced Oxidation Processes (AOPs) for Hazardous Compounds: Nitrogen-containing compounds like N-(2-methylpropyl)-3-phenylprop-2-yn-1-amine, used in industrial applications, exhibit resistance to conventional degradation. AOPs have been effective in mineralizing these compounds, highlighting the importance of developing technologies to degrade toxic nitrogen-containing compounds efficiently. Ozone and Fenton processes are notably reactive, with degradation highly sensitive to conditions such as pH. This suggests the potential environmental impact of this compound and the necessity for targeted degradation strategies [Bhat & Gogate, 2021].

Biological Effects and Potential Applications

Carcinogenicity Studies

Research on the metabolism of carcinogens and their metabolites, including aromatic amines, provides insight into the biological effects of substances like this compound. These studies are crucial for understanding the compound's potential carcinogenicity and its implications for human health, especially regarding tobacco-related cancers [Hecht, 2002].

Imiquimod and Analogues

Imiquimod, a compound similar to this compound, showcases the significance of nitrogen-containing compounds in medical applications. As an immune response modifier, Imiquimod's mechanisms and effects on conditions like genital warts and basal cell carcinoma underline the potential therapeutic applications of related compounds [Syed, 2001].

Chemical Analysis and Synthesis

Analysis of Carcinogenic Metabolites

The study of heterocyclic aromatic amines (HAAs), which may share structural similarities with this compound, involves analyzing their presence in biological matrices and foodstuff. This research is vital for assessing the compound's potential health risks and establishing methods for its detection and analysis [Teunissen et al., 2010].

N-halo Reagents in Organic Synthesis

N-halo reagents play a crucial role in organic synthesis, including transformations involving nitrogen-containing compounds. The application of these reagents in various organic reactions, such as oxidation, halogenation, and acylation, highlights the versatility of compounds like this compound in chemical synthesis [Kolvari et al., 2007].

Propriétés

IUPAC Name |

2-methyl-N-(3-phenylprop-2-ynyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,12,14H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFKLXBUVKKPCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC#CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405909 |

Source

|

| Record name | AN-465/42518729 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

347406-04-6 |

Source

|

| Record name | AN-465/42518729 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-2-(4-chlorophenyl)-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one](/img/structure/B494625.png)

![6-Amino-4-oxo-2-phenyl-8-thia-5,10,12-triazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaene-7-carbonitrile](/img/structure/B494626.png)

![2-benzyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B494628.png)

![1-(3-chloro-4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B494631.png)

![3-amino-6-methyl-N-phenyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide](/img/structure/B494633.png)

![Ethyl 3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate](/img/structure/B494634.png)

![3,4-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B494635.png)

![Methyl 2-[(3,4-dichlorobenzoyl)amino]acetate](/img/structure/B494638.png)

![3-Methylsulfanyl-6-pyridin-3-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B494640.png)

![N-(2-furylmethyl)-4-[(2-naphthyloxy)methyl]benzamide](/img/structure/B494641.png)

![4-Ethyl-5-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxamide](/img/structure/B494643.png)